molecular formula C11H13NO2 B15241789 4-(2-Ethoxyphenyl)azetidin-2-one

4-(2-Ethoxyphenyl)azetidin-2-one

Cat. No.: B15241789
M. Wt: 191.23 g/mol
InChI Key: SZQUTBKDCQHJGF-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of an ethoxyphenyl group attached to the azetidinone ring. Azetidinones are of significant interest in medicinal chemistry due to their biological activities and their role as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenyl)azetidin-2-one typically involves the [2+2] ketene-imine cycloaddition, also known as the Staudinger reaction. This method involves the reaction of a ketene with an imine to form the azetidinone ring. For instance, the reaction of 2-ethoxybenzylideneamine with ketene can yield this compound under appropriate conditions .

Industrial Production Methods

Industrial production of azetidinones, including this compound, often employs similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of propylphosphonic anhydride (T3P®) as an acid activator, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Ceric Ammonium Nitrate (CAN): Used for oxidative deprotection.

    Propylphosphonic Anhydride (T3P®): Used as an acid activator in green synthesis.

    Copper Catalysts: Used in substitution reactions.

Major Products

    N-Dearylated Azetidinones: Formed by oxidative deprotection.

    4-Acyloxyazetidinones: Formed by acyloxylation reactions.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)azetidin-2-one involves its interaction with biological targets, such as enzymes and receptors. The azetidinone ring can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Ethoxyphenyl)azetidin-2-one is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets compared to other azetidinones .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(2-ethoxyphenyl)azetidin-2-one

InChI

InChI=1S/C11H13NO2/c1-2-14-10-6-4-3-5-8(10)9-7-11(13)12-9/h3-6,9H,2,7H2,1H3,(H,12,13)

InChI Key

SZQUTBKDCQHJGF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)N2

Origin of Product

United States

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